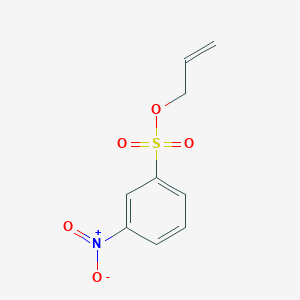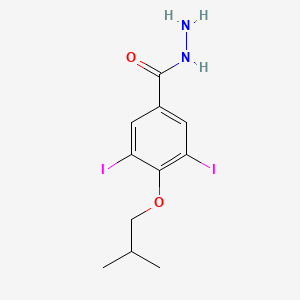
Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an isobutoxy group The carboxyl group of benzoic acid is converted into a hydrazide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide typically involves multiple steps:
Iodination: The starting material, benzoic acid, undergoes iodination to introduce iodine atoms at positions 3 and 5. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Isobutoxylation: The iodinated benzoic acid is then reacted with isobutyl alcohol in the presence of a catalyst to introduce the isobutoxy group at position 4.
Hydrazide Formation: Finally, the carboxyl group of the modified benzoic acid is converted into a hydrazide group by reacting with hydrazine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group into an amine group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazide group.
Reduction: Amine derivatives.
Substitution: Compounds with various functional groups replacing the iodine atoms.
科学研究应用
Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The iodine atoms may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The isobutoxy group can modulate the compound’s solubility and stability, influencing its overall activity.
相似化合物的比较
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: Similar structure but with hydroxyl and methoxy groups instead of iodine and isobutoxy groups.
Benzoic acid, 2-hydroxy-3,5-diiodo-: Similar iodination pattern but with a hydroxyl group instead of an isobutoxy group.
Uniqueness: Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide is unique due to the presence of both iodine atoms and the isobutoxy group, which confer distinct chemical and biological properties
属性
CAS 编号 |
24022-29-5 |
|---|---|
分子式 |
C11H14I2N2O2 |
分子量 |
460.05 g/mol |
IUPAC 名称 |
3,5-diiodo-4-(2-methylpropoxy)benzohydrazide |
InChI |
InChI=1S/C11H14I2N2O2/c1-6(2)5-17-10-8(12)3-7(4-9(10)13)11(16)15-14/h3-4,6H,5,14H2,1-2H3,(H,15,16) |
InChI 键 |
CYQSOCXUMCBCOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1I)C(=O)NN)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
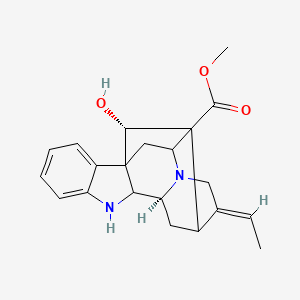
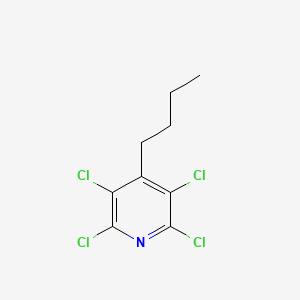
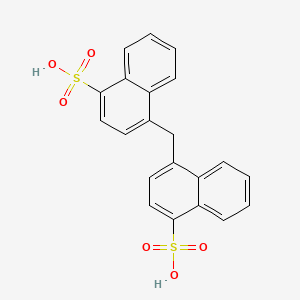
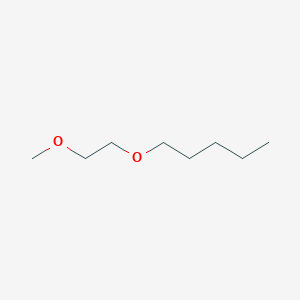
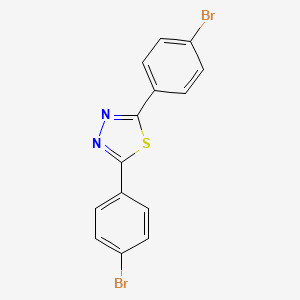
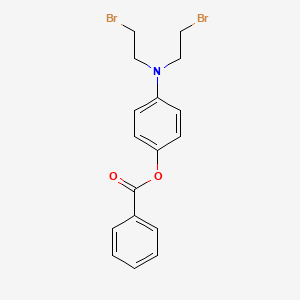
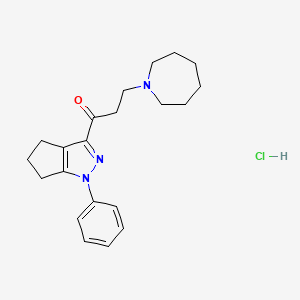
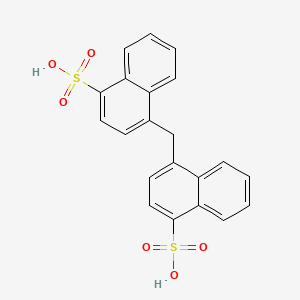
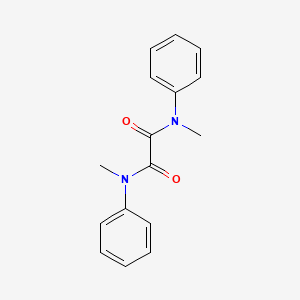
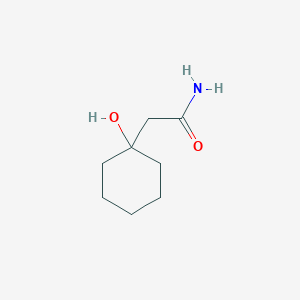
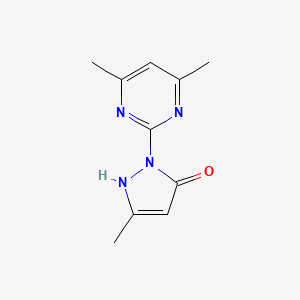
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
